5-(3-Ethoxyphenyl)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
5-(3-ethoxyphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQWITRSVVZSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690023 | |
| Record name | 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-56-2 | |
| Record name | 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Sequential Electrophilic Substitution and Etherification
This classical method involves nitration, reduction, and diazotization to install functional groups.
Nitration of 2-Fluorobenzoic Acid
2-Fluorobenzoic acid is nitrated using fuming HNO/HSO at 0–5°C to yield 5-nitro-2-fluorobenzoic acid. Monitoring via TLC (ethyl acetate/hexane, 1:3) confirms completion.
Reduction and Diazotization
The nitro group is reduced to an amine using H/Pd-C in ethanol (78% yield). Subsequent diazotization with NaNO/HCl at 0°C generates a diazonium salt, which undergoes hydrolysis to introduce a hydroxyl group at position 5.
Ethoxy Group Introduction
The phenolic hydroxyl is alkylated with ethyl bromide using KCO in DMF at 80°C (62% yield). Purification via recrystallization from ethanol/water affords this compound.
Table 1. Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 85 | 92% |
| Reduction | H/Pd-C, EtOH | 78 | 89% |
| Diazotization/Hydrolysis | NaNO/HCl, HO | 65 | 85% |
| Alkylation | EtBr, KCO, DMF | 62 | 94% |
Route 2: Suzuki-Miyaura Cross-Coupling
This route employs a palladium-catalyzed coupling to attach the 3-ethoxyphenyl group.
Preparation of 5-Bromo-2-fluorobenzoic Acid
2-Fluorobenzoic acid is brominated using Br/FeBr at 40°C, yielding 5-bromo-2-fluorobenzoic acid (70% yield).
Boronic Ester Synthesis
3-Ethoxyphenylboronic acid is prepared via Miyaura borylation of 3-bromoethoxybenzene with bis(pinacolato)diboron and Pd(dppf)Cl in dioxane (88% yield).
Cross-Coupling Reaction
The brominated benzoic acid (1.2 eq) and boronic ester (1 eq) are coupled using Pd(PPh)/NaCO in toluene/water (3:1) at 90°C (74% yield). Acidic workup (HCl) isolates the product.
Table 2. Suzuki-Miyaura Coupling Optimization
| Catalyst | Solvent System | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | Toluene/HO | 90 | 74 |
| Pd(OAc)/SPhos | DME/HO | 80 | 68 |
| PdCl(dppf) | DMF/HO | 100 | 58 |
Route 3: Directed Ortho-Metalation (DoM)
This method leverages directed metalation to install fluorine selectively.
Lithiation of 3-Ethoxybenzoic Acid
3-Ethoxybenzoic acid is treated with LDA at −78°C in THF, followed by quenching with NFSI to introduce fluorine at position 2 (57% yield).
Decarboxylation and Rearomatization
The intermediate is decarboxylated using CuO in quinoline at 200°C, yielding this compound (45% yield).
Comparative Analysis of Synthetic Routes
Table 3. Route Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 45 | 74 | 57 |
| Regioselectivity | Moderate | High | High |
| Functional Group Tolerance | Limited | Broad | Moderate |
| Scalability | Challenging | Excellent | Moderate |
Route 2 offers the best balance of yield and selectivity, making it preferable for industrial applications.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Substitution: Products depend on the nucleophile used, such as amides or thioesters.
Esterification: Esters of this compound.
Reduction: 5-(3-Ethoxyphenyl)-2-fluorobenzyl alcohol.
Scientific Research Applications
5-(3-Ethoxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The ethoxyphenyl and fluorobenzoic acid moieties can enhance binding affinity and specificity to these targets, resulting in desired biological effects.
Comparison with Similar Compounds
5-Borono-2-fluorobenzoic Acid (C₇H₆BFO₄)
- Structural Difference : A boronic acid (-B(OH)₂) replaces the 3-ethoxyphenyl group.
- Properties : The boronic acid moiety enables covalent interactions with diols and hydroxyl-rich biomolecules, making it valuable in Suzuki-Miyaura cross-coupling reactions and as a protease inhibitor.
- Molecular Weight : 183.93 g/mol vs. 260.23 g/mol (target compound).
- Synthesis : Prepared via boronation of halogenated precursors, yielding 97% purity (Thermo Scientific™).
5-(Difluoromethoxy)-2-fluorobenzoic Acid (C₈H₅F₃O₃)
- Structural Difference : A difluoromethoxy (-OCF₂H) group replaces the 3-ethoxyphenyl.
- Properties : Increased electronegativity enhances metabolic stability but reduces solubility (logP ~2.1 vs. ~3.5 for the target compound).
- Applications : Explored as a building block for antitumor agents due to its resistance to oxidative degradation.
Derivatives with Heterocyclic or Aliphatic Substituents
5-(Cyano(morpholino)methyl)-2-fluorobenzoic Acid (C₁₃H₁₃FN₂O₃)
- Structural Difference: A morpholine-cyano group replaces the 3-ethoxyphenyl.
- Synthesis : Synthesized via a one-pot reaction of 2-fluoro-5-formylbenzoic acid with morpholine and TMS-CN, achieving 50% yield.
- Applications: Intermediate for D-amino acid oxidase (DAO) inhibitors, with improved CNS penetration compared to the target compound.
5-(4-(4-(2-Cyclopentylacetyl)phenoxy)butoxy)-2-fluorobenzoic Acid
- Structural Difference: A cyclopentylacetyl-phenoxybutoxy chain replaces the 3-ethoxyphenyl.
- Properties : Higher molecular weight (434.5 g/mol) and logP (~5.2) suggest enhanced lipophilicity for mGlu2/3 receptor targeting.
- Biological Activity : Demonstrates 40 nM IC₅₀ against metabotropic glutamate receptors, indicating superior receptor affinity vs. the target compound.
Halogenated and Sulfonated Analogues
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid (C₇H₃Cl₂FO₄S)
5-(4-Aminophenyl)-2-fluorobenzoic Acid (C₁₃H₁₀FNO₂)
- Structural Difference: An aminophenyl group replaces the ethoxyphenyl.
- Properties : The amine group allows for pH-dependent solubility (pKa ~4.8) and use in peptide coupling reactions.
Data Tables
Table 1. Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₅H₁₃FO₃ | 260.23 | ~3.5 | Ethoxyphenyl, Fluorine |
| 5-Borono-2-fluorobenzoic acid | C₇H₆BFO₄ | 183.93 | ~1.2 | Boronic acid |
| 5-(Difluoromethoxy)-2-fluorobenzoic acid | C₈H₅F₃O₃ | 206.12 | ~2.1 | Difluoromethoxy |
| 5-(4-Aminophenyl)-2-fluorobenzoic acid | C₁₃H₁₀FNO₂ | 231.22 | ~1.8 | Aminophenyl |
*Estimated using ChemDraw or experimental data from references.
Q & A
Q. What are the key challenges in synthesizing 5-(3-Ethoxyphenyl)-2-fluorobenzoic acid, and how can they be mitigated?
The synthesis of this compound is complicated by steric hindrance from the ethoxyphenyl group and electronic effects from the fluorine atom. These factors reduce reactivity and increase the likelihood of side reactions, such as incomplete coupling or undesired substitutions. To optimize yield:
- Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate carboxylic acid intermediates.
- Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, ensuring anhydrous conditions and inert atmospheres.
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- NMR Spectroscopy : and NMR can confirm substituent positions and electronic environments. For example, the fluorine atom’s deshielding effect shifts aromatic protons downfield.
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (e.g., [M-H] ion at m/z 275.08) .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) coupled with machine learning models can estimate CCS values for adducts (e.g., [M+H]: ~144–153 Ų), aiding in mass spectrometry data interpretation .
- DFT Calculations : Density functional theory optimizes molecular geometry and predicts vibrational frequencies (IR) or electrostatic potential surfaces to study intermolecular interactions .
Q. What strategies resolve contradictions in biological activity data for fluorobenzoic acid derivatives?
- Meta-Analysis : Compare datasets across studies (e.g., IC values in kinase assays) while accounting for variables like assay conditions (pH, solvent) or cell-line specificity.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy) to isolate contributions to activity .
Q. How do solid-state interactions influence the stability of this compound?
X-ray crystallography reveals that carboxyl groups form intermolecular O-H⋯O hydrogen bonds, creating centrosymmetric dimers. These dimers stack via π-π interactions between aromatic rings, enhancing thermal stability. Stability tests (TGA/DSC) under nitrogen show decomposition above 200°C, but exposure to strong oxidizers should be avoided due to potential degradation of the aromatic system .
Methodological Guidance
Q. Designing a protocol for scale-up synthesis: What parameters require optimization?
- Solvent Selection : Replace THF with toluene for higher boiling points and better solubility of aromatic intermediates.
- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 2 mol% to minimize metal contamination while maintaining efficiency.
- Work-Up : Use acid-base extraction (e.g., 10% citric acid) to isolate the carboxylic acid product .
Q. How to validate computational models for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
